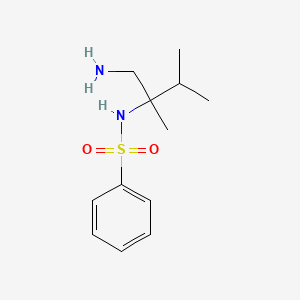![molecular formula C13H21N3O3 B6643757 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid](/img/structure/B6643757.png)
2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid, commonly known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPA is a potent inhibitor of Na+/H+ exchanger isoform 1 (NHE1) and has been found to have potential applications in various fields, including cancer research, cardiovascular disease, and neuroscience.
Mechanism of Action
EIPA acts as a potent inhibitor of 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid, which is a membrane-bound protein that regulates intracellular pH by exchanging extracellular Na+ ions for intracellular H+ ions. By inhibiting 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid activity, EIPA can disrupt the pH homeostasis of cells, leading to various physiological effects.
Biochemical and Physiological Effects:
EIPA has been found to have various biochemical and physiological effects due to its inhibition of 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid activity. In cancer cells, EIPA can induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and metastasis. In cardiovascular disease, EIPA can reduce the infarct size and improve cardiac function by reducing the damage caused by ischemia-reperfusion injury. In neuroscience, EIPA can protect neurons from ischemic and traumatic injury by reducing the accumulation of intracellular Na+ ions.
Advantages and Limitations for Lab Experiments
EIPA has several advantages for use in laboratory experiments, including its high potency and specificity for 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid inhibition. However, EIPA has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions when using EIPA in laboratory experiments.
Future Directions
There are several potential future directions for research on EIPA. One area of interest is the development of more potent and selective 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid inhibitors based on the structure of EIPA. Another area of interest is the investigation of the role of 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid in other physiological processes, such as inflammation and immune response. Additionally, the potential therapeutic applications of EIPA in other diseases, such as diabetes and obesity, could be explored in future research.
Synthesis Methods
The synthesis of EIPA involves the reaction of 2-ethylbutyryl chloride with imidazole-1-propanoic acid, followed by the addition of ammonia to form the final product. The yield of EIPA can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
EIPA has been extensively studied in scientific research for its potential applications in various fields. In cancer research, EIPA has been found to inhibit the migration and invasion of cancer cells by blocking 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid activity. EIPA has also been investigated as a potential therapeutic agent for cardiovascular disease, as it can reduce the damage caused by ischemia-reperfusion injury. Additionally, EIPA has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
2-ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-3-13(4-2,12(18)19)9-15-11(17)5-7-16-8-6-14-10-16/h6,8,10H,3-5,7,9H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWPWWWRHTCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)CCN1C=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6643691.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643693.png)
![(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine](/img/structure/B6643703.png)


![[1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B6643726.png)
![4-[2-(Methylaminomethyl)pyrrolidin-1-yl]benzenesulfonamide](/img/structure/B6643734.png)
![4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one](/img/structure/B6643735.png)

![3-[3-(1,3-Thiazole-4-carbonylamino)phenyl]propanoic acid](/img/structure/B6643741.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6643743.png)
![2-Ethyl-2-[(oxane-4-carbonylamino)methyl]butanoic acid](/img/structure/B6643764.png)
![2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643779.png)
![2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid](/img/structure/B6643785.png)